molecular formula C22H23N3O4 B2739534 N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941954-25-2

N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2739534
CAS No.: 941954-25-2
M. Wt: 393.443
InChI Key: VVXBPYOWSDYSMR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a morpholinoquinoline moiety, and an acetamide linkage. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyaniline, undergoes a series of reactions to introduce the acetamide group.

    Synthesis of the Morpholinoquinoline Intermediate: The quinoline ring is functionalized with a morpholine group through nucleophilic substitution.

    Coupling Reaction: The two intermediates are coupled using appropriate reagents and conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the quinoline ring or the acetamide linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-((2-piperidinylquinolin-8-yl)oxy)acetamide: Similar structure but with a piperidine group instead of morpholine.

    N-(3-methoxyphenyl)-2-((2-pyrrolidinylquinolin-8-yl)oxy)acetamide: Contains a pyrrolidine group.

Uniqueness

N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is unique due to the presence of the morpholinoquinoline moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-27-18-6-3-5-17(14-18)23-21(26)15-29-19-7-2-4-16-8-9-20(24-22(16)19)25-10-12-28-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXBPYOWSDYSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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